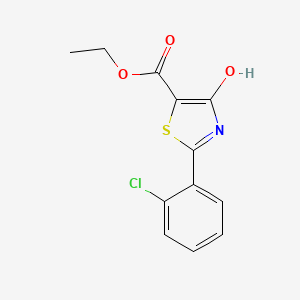

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

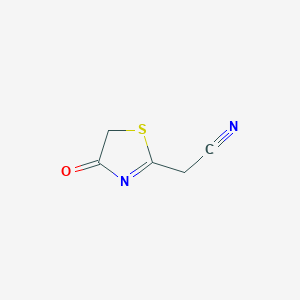

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO3S and its molecular weight is 283.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Activity

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate and its derivatives have been studied for their hypoglycemic activity, showing significant potential in lowering blood glucose levels. Research indicates that specific substituents on the phenyl ring and certain chain lengths enhance the substance's effectiveness in reducing blood glucose concentrations. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate has demonstrated particularly favorable activity in this regard (Eistetter & Wolf, 1982). Additional studies have explored the compound's effects on peroxisomal beta-oxidation in rat liver, noting its inhibition of mitochondrial beta-oxidation and potential similarities to hypolipidaemic drugs (Bone et al., 1982).

Antidiabetic and Hypolipidemic Effects

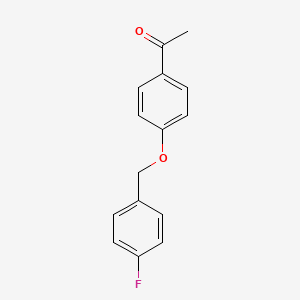

Further investigations have focused on the synthesis of related compounds, exploring their hypoglycemic and hypolipidemic activities. Notably, a series of compounds bearing the 4-(2-methyl-2-phenylpropoxy) benzyl moiety was prepared, with 5-[4-(2-methyl-2-phenylpropoxy) benzyl] thiazolidine-2, 4-dione (AL-321) demonstrating significant hypoglycemic and hypolipidemic activities (Sohda et al., 1982). This research contributes to a deeper understanding of the compound's therapeutic potential in treating conditions like diabetes and high cholesterol.

Neurochemical and Behavioral Studies

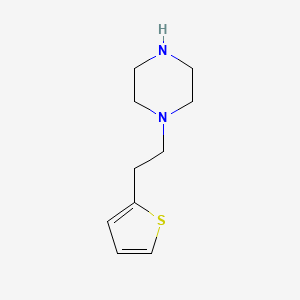

The compound has also been the subject of neurochemical and behavioral studies, focusing on its effects on central 5-HT receptors. Research on 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (LY 165163, PAPP) revealed its significant influence on 5-hydroxytryptophan accumulation in various brain regions and its potential as a centrally active agonist at 5-HT presynaptic receptors (Hutson et al., 1987). These findings highlight the compound's relevance in neuroscientific research and its potential implications for understanding and treating neurological disorders.

Mechanism of Action

- However, we can speculate that it interacts with a receptor, enzyme, or other cellular component due to its structural similarity to other bioactive compounds containing the indole nucleus .

- Without precise data, we can’t pinpoint the exact mode of action. However, we can infer that it may interfere with specific biochemical processes .

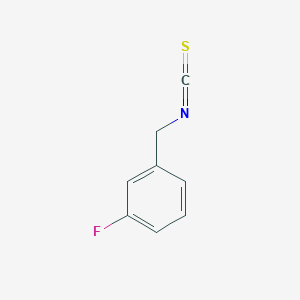

- Thiazole derivatives often impact oxidative stress, inflammation, and cell signaling pathways. For instance, indole derivatives (to which this compound is related) have demonstrated anti-inflammatory, antioxidant, and anticholinesterase activities .

- Impact on Bioavailability : Factors like solubility, metabolism, and protein binding affect bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZWINIFAXHZFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654359 |

Source

|

| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262856-07-5 |

Source

|

| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.